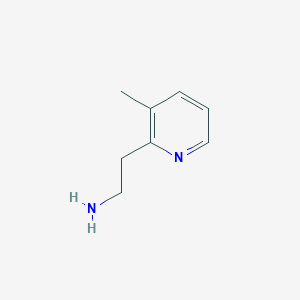

2-(3-Methylpyridin-2-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBIXJNIABTHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586319 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851670-19-4 | |

| Record name | 2-(3-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Methylpyridin-2-YL)ethanamine chemical properties

An In-depth Technical Guide to 2-(3-Methylpyridin-2-YL)ethanamine

Introduction: A Versatile Pyridine Building Block

This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyridine ring substituted with a methyl group and an ethylamine side chain, provides a unique combination of basicity, nucleophilicity, and aromatic character. This makes it a valuable scaffold and key intermediate for synthesizing more complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Core Identification:

-

IUPAC Name: this compound

-

CAS Number: 851670-19-4[1]

Part 1: Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are fundamental to its behavior in both chemical reactions and biological systems. These properties dictate its solubility, membrane permeability, and interaction with biological targets.

Physicochemical Data

The following table summarizes key computed and experimental properties. It is important to note that while experimental data for this specific molecule is limited in the public domain, computational predictions provide reliable estimates for research and development.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | Computed by PubChem[2] |

| XLogP3-AA | 0.6 | Computed by XLogP3[2] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |

| Rotatable Bond Count | 2 | Computed by Cactvs[2] |

| Topological Polar Surface Area | 38.9 Ų | Computed by Cactvs[2] |

| Formal Charge | 0 | Computed by PubChem[2] |

| Complexity | 93.3 | Computed by Cactvs[2] |

-

Analysis of Properties: The positive XLogP3 value suggests a moderate degree of lipophilicity, which is often desirable for drug candidates to facilitate passage through cell membranes. The presence of both hydrogen bond donors (the primary amine) and acceptors (the pyridine and amine nitrogens) allows for versatile interactions with biological macromolecules like proteins and enzymes.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While specific spectra for this exact molecule are proprietary, the expected features can be predicted based on its structure.

-

¹H NMR (Proton NMR): The spectrum would exhibit distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methyl group protons (around δ 2.3-2.6 ppm), and two triplets for the ethylamine chain's methylene protons (-CH₂-CH₂-), likely in the δ 2.7-3.5 ppm region. The amine (-NH₂) protons would appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The spectrum would show eight distinct carbon signals. The aromatic carbons of the pyridine ring would appear in the downfield region (δ 120-160 ppm), while the methyl carbon would be significantly upfield (δ 15-25 ppm). The two methylene carbons would have signals in the δ 30-50 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (2850-3100 cm⁻¹), and C=N/C=C stretching from the pyridine ring (1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): The exact mass would be 136.1000 Da.[2] Electron impact (EI) or electrospray ionization (ESI) would likely show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 136 and 137, respectively.

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application in research and manufacturing.

Synthetic Pathways

The most common approach to synthesizing this class of compounds is through the reductive amination of a corresponding aldehyde or ketone. A plausible and efficient route starts from 2-cyano-3-methylpyridine.

Proposed Synthetic Protocol:

-

Reduction of the Nitrile: The starting material, 2-cyano-3-methylpyridine, is reduced to the corresponding amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl Ether) is typically employed.

-

Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and at reduced temperatures (typically starting at 0°C) to control the exothermic reaction.

-

Work-up and Isolation: After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and purified, typically by distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Core Reactivity

The molecule possesses two primary sites of reactivity: the nucleophilic primary amine and the basic pyridine nitrogen.

-

Amine Group Reactions: The ethylamine side chain is a potent nucleophile. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form secondary or tertiary amines. It can also participate in reductive amination with aldehydes and ketones to extend the side chain.

-

Pyridine Ring Reactions: The nitrogen atom in the pyridine ring is a Lewis base and can be protonated by acids to form pyridinium salts. It can also be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions.

Caption: Reactivity map showing the primary reaction sites.

Part 3: Applications in Research and Development

The unique structure of this compound makes it a highly sought-after intermediate in several areas of chemical science.

Pharmaceutical Development

The primary application of this compound is as a key building block in the synthesis of novel pharmaceutical agents.[1][3]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Its structure is particularly well-suited for creating ligands that target nAChRs. These receptors are implicated in a variety of neurological disorders, and modulators are being investigated for therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, and depression.[1]

-

Antitubercular Agents: Pyridine-based scaffolds are being actively explored for new anti-tuberculosis drugs. Specifically, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of M. tuberculosis.[7] While not this exact molecule, its structural class is of high interest in this area.

-

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, this compound serves as a valuable starting point for SAR studies.[1] By systematically modifying the structure (e.g., by acylating the amine or substituting the pyridine ring) and assessing the biological activity of the resulting analogs, researchers can develop a deeper understanding of the molecular features required for drug efficacy.

Agrochemicals and Material Science

Beyond pharmaceuticals, this amine derivative has potential applications in other industries.

-

Agrochemicals: The pyridine moiety is present in many successful pesticides and herbicides. The ability of this compound to influence insect nervous systems makes it a candidate for developing new agrochemicals.[1][3]

-

Material Science: It can be used in the formulation of advanced materials, such as polymers and coatings, where its chemical properties can enhance durability and performance.[3]

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, and protected from light.[1]

-

Handling: As with most amine compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Concentrated solutions of similar compounds can cause skin and eye irritation.[8][9]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile molecular scaffold with significant potential. Its well-defined physicochemical properties, predictable reactivity, and relevance to high-impact therapeutic areas like neurological disorders and infectious diseases make it a compound of considerable interest. For researchers and drug development professionals, a thorough understanding of its chemical characteristics is the first step toward unlocking its full potential in creating the next generation of innovative molecules.

References

- 2-(5-Methylpyridin-3-YL)ethanamine - Smolecule. (URL: )

- N-methyl-2-(3-methyl-2-pyridinyl)

- This compound - MySkinRecipes. (URL: )

- 2-Methyl-3-pyridineethanamine | C8H12N2 | CID 20300147 - PubChem - NIH. (URL: )

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P

- L(+)-Lactic acid CAS#: 79-33-4 - ChemicalBook. (URL: )

- L(+)-Lactic acid | 79-33-4 - ChemicalBook. (URL: )

- 1-(5-Methylpyridin-2-yl)ethylamine - Chem-Impex. (URL: )

- 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 - Sigma-Aldrich. (URL: )

- 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 - Sigma-Aldrich. (URL: )

- 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 - Sigma-Aldrich. (URL: )

- Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed. (URL: )

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Methyl-3-pyridineethanamine | C8H12N2 | CID 20300147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]

- 5. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]

- 6. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]

- 7. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L(+)-Lactic acid CAS#: 79-33-4 [m.chemicalbook.com]

- 9. L(+)-Lactic acid | 79-33-4 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-(3-Methylpyridin-2-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of 2-(3-Methylpyridin-2-YL)ethanamine. Designed for professionals in research and drug development, this document synthesizes fundamental chemical data, spectroscopic analysis, and insights into its synthetic pathway and potential applications, grounding all claims in authoritative sources.

Core Molecular Identity

This compound is a substituted pyridinylethanamine derivative. Its structure is characterized by a pyridine ring methylated at the 3-position, with an ethanamine side chain attached to the 2-position of the ring. This specific arrangement of functional groups is crucial to its chemical reactivity and biological activity.

Nomenclature and Identifiers

A clear and unambiguous identification of a molecule is paramount for scientific communication and reproducibility. The standard identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 851670-19-4 | [1] |

| Canonical SMILES | CC1=C(CCN)N=CC=C1 | N/A |

| InChI | InChI=1S/C8H12N2/c1-7-5-3-4-6-10-8(7)2-9/h3-6H,2,9H2,1H3 | N/A |

| InChIKey | IXHBXKYOKXXAGF-UHFFFAOYSA-N | N/A |

Structural Elucidation and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethanamine side chain protons, and the methyl group protons.

-

Pyridine Ring Protons (δ 7.0-8.5 ppm): Three distinct signals are anticipated in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) will be influenced by the electron-donating methyl group and the electron-withdrawing nitrogen atom.

-

Ethanamine Protons (δ 2.5-3.5 ppm): The two methylene groups of the ethanamine side chain (-CH₂-CH₂-NH₂) will likely appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the pyridine ring will be slightly downfield compared to the one adjacent to the amino group.

-

Amino Protons (-NH₂): A broad singlet is expected for the primary amine protons, the chemical shift of which can vary depending on the solvent and concentration.

-

Methyl Protons (-CH₃, δ 2.0-2.5 ppm): The methyl group attached to the pyridine ring is expected to appear as a singlet in the upfield region.

2.1.2. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

-

Pyridine Ring Carbons (δ 120-160 ppm): Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons attached to the nitrogen and the substituted carbons (C2 and C3) will have characteristic chemical shifts.

-

Ethanamine Carbons (δ 30-50 ppm): Two signals are anticipated for the methylene carbons of the ethanamine side chain.

-

Methyl Carbon (δ 15-25 ppm): A single signal in the upfield region is expected for the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 136.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways for alkylpyridines and amines.

-

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom of the amine is a common fragmentation pathway for amines. This would result in the loss of a CH₂NH₂ radical, leading to a fragment ion.

-

Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the ethanamine side chain is also a probable fragmentation pathway, stabilized by the pyridine ring. This would lead to a prominent fragment corresponding to the methyl-pyridin-2-ylmethyl cation.

-

Loss of Methyl Radical: Loss of a methyl radical from the pyridine ring is another possible fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule through their characteristic vibrational frequencies.

-

N-H Stretch (3300-3500 cm⁻¹): A primary amine will show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the pyridine ring.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Stretching vibrations of the C-H bonds in the ethanamine and methyl groups.

-

C=N and C=C Stretch (Pyridine Ring) (1400-1600 cm⁻¹): A series of bands characteristic of the pyridine ring vibrations.

-

N-H Bend (1590-1650 cm⁻¹): Bending vibration of the primary amine.

Synthesis Methodology

A plausible and efficient synthetic route to this compound involves the reductive amination of a suitable ketone precursor, 1-(3-methylpyridin-2-yl)ethan-1-one. This method is widely used for the synthesis of amines from carbonyl compounds.[2][3]

Proposed Synthetic Pathway

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[2][3][4] Optimization of reaction conditions may be necessary.

Materials:

-

1-(3-methylpyridin-2-yl)ethan-1-one

-

Ammonia (solution in methanol or ammonium acetate)

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: Dissolve 1-(3-methylpyridin-2-yl)ethan-1-one in anhydrous methanol. Add a solution of ammonia in methanol (or ammonium acetate) in excess. Stir the mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride in portions. It is crucial to maintain a slightly acidic pH (around 6-7) during the addition, which can be adjusted with acetic acid if necessary. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding dilute hydrochloric acid until the gas evolution ceases. Basify the solution with aqueous sodium hydroxide to a pH > 10.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validating System: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted spectra.

Applications in Drug Discovery and Neuroscience

Substituted pyridinylethanamines are a class of compounds with significant interest in medicinal chemistry, particularly in the field of neuroscience.[5]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural motif of a pyridine ring linked to an amine is a common feature in ligands that interact with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are targets for the treatment of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The specific substitution pattern of this compound, with the methyl group at the 3-position, could influence its binding affinity and selectivity for different nAChR subtypes.

Chemical Probe and Scaffolding

As a primary amine, this compound serves as a valuable building block for the synthesis of more complex molecules through derivatization of the amino group. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe the binding pockets of biological targets.

Conclusion

This compound is a molecule with a defined structure and significant potential for applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders. While experimental data for this specific isomer is sparse, this guide provides a robust theoretical framework for its structural properties and a plausible synthetic route. Further experimental investigation is warranted to fully characterize this compound and explore its biological activity.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Reductive Amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Strategies to Address Challenges in Neuroscience Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. Strategies to Address Challenges in Neuroscience Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(3-Methylpyridin-2-YL)ethanamine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridin-2-ylethanamines

The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, substituted 2-(pyridin-2-yl)ethanamine derivatives are of particular interest due to their presence in numerous pharmacologically active compounds. These molecules serve as crucial building blocks in the development of novel therapeutics, including anticonvulsants, antihistaminics, and agents targeting neurological disorders.[2][3][4] The specific substitution pattern on the pyridine ring and the ethanamine side chain can significantly influence the compound's pharmacological profile, making the development of versatile and efficient synthetic routes to these molecules a key focus in drug discovery and development.[5]

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(3-methylpyridin-2-yl)ethanamine, a valuable intermediate for further chemical elaboration. We will delve into two core strategies, offering detailed, step-by-step methodologies, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Pathway 1: Synthesis via Nitrile Intermediate

This pathway commences with the functionalization of a readily available starting material, 2,3-dimethylpyridine, to introduce a cyano group, which is subsequently reduced to the desired ethanamine.

Workflow Diagram: Synthesis via Nitrile Intermediate

Caption: Overall workflow for the synthesis of this compound starting from 2,3-dimethylpyridine.

Step 1: Ammoxidation of 2,3-Dimethylpyridine to 2-Cyano-3-methylpyridine

The conversion of a methyl group on the pyridine ring to a nitrile is efficiently achieved through a process known as ammoxidation. This gas-phase catalytic reaction utilizes ammonia and oxygen to directly transform the methyl group into a cyano group.[6]

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst is crucial for the success of this reaction. Vanadium and molybdenum oxides are commonly employed due to their ability to facilitate the complex redox processes involved.[6] The reaction is typically carried out at elevated temperatures in a flow reactor to ensure efficient conversion and to handle the gaseous reactants and products safely.

Experimental Protocol:

A detailed protocol for the ammoxidation of 2,3-dimethylpyridine is often proprietary and conducted on an industrial scale. However, a laboratory-scale synthesis can be adapted from patented procedures.[7]

-

Catalyst Preparation: A mixed oxide catalyst, for example, containing iron, antimony, vanadium, and chromium, is prepared and supported on a suitable carrier like silica.[7]

-

Reaction Setup: A fixed-bed flow reactor is charged with the catalyst.

-

Reaction Conditions: A gaseous mixture of 2,3-dimethylpyridine, ammonia, and air (as the oxygen source) is passed through the heated reactor. Typical reaction temperatures range from 350 to 450 °C.[7]

-

Product Isolation: The reactor effluent is cooled to condense the liquid products, which primarily consist of 2-cyano-3-methylpyridine and unreacted starting material. The product is then purified by distillation or chromatography.

Trustworthiness: This method is a well-established industrial process for the synthesis of cyanopyridines, ensuring its reliability and scalability.[8] However, the specialized equipment and high temperatures required may limit its accessibility in a standard laboratory setting.

Step 2: Reduction of 2-Cyano-3-methylpyridine to this compound

The final step in this pathway is the reduction of the nitrile group to a primary amine. This can be accomplished using several robust and well-documented methods.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[9]

Causality Behind Experimental Choices: The high reactivity of LAH necessitates the use of anhydrous solvents, typically ethers like diethyl ether or tetrahydrofuran (THF), to prevent its violent reaction with water.[10] The reaction is usually performed at low temperatures initially to control the exothermic reaction, followed by warming to room temperature or gentle heating to ensure complete conversion.

Experimental Protocol:

-

A solution of 2-cyano-3-methylpyridine in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting aluminum salts are filtered off, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product can be purified by distillation under reduced pressure or by column chromatography.

Method B: Catalytic Hydrogenation

An alternative, and often milder, method for nitrile reduction is catalytic hydrogenation using a heterogeneous catalyst such as Raney Nickel.[11]

Causality Behind Experimental Choices: Raney Nickel is a highly active catalyst for the hydrogenation of various functional groups, including nitriles.[12] The reaction is typically carried out in a protic solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. The use of a pressure vessel is necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently.

Experimental Protocol:

-

A solution of 2-cyano-3-methylpyridine in ethanol saturated with ammonia is placed in a pressure vessel.

-

A catalytic amount of Raney Nickel (as a slurry in ethanol) is added to the solution.

-

The vessel is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (typically 50-100 psi).

-

The mixture is shaken or stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is carefully filtered off, and the solvent is removed from the filtrate under reduced pressure.

-

The residue is then purified by distillation or chromatography to afford this compound.

Trustworthiness: Both LAH reduction and catalytic hydrogenation are highly reliable and widely used methods for the synthesis of primary amines from nitriles. The choice between the two often depends on the available equipment and the desired scale of the reaction.

Pathway 2: Synthesis via Ketone Intermediate

This alternative pathway involves the formation of a ketone intermediate, 2-acetyl-3-methylpyridine, which is then converted to the target amine via reductive amination.

Workflow Diagram: Synthesis via Ketone Intermediate

Caption: Two convergent routes to this compound via the 2-acetyl-3-methylpyridine intermediate.

Step 1: Synthesis of 2-Acetyl-3-methylpyridine

Method A: From 3-Methyl-2-cyanopyridine

The reaction of a nitrile with a Grignard reagent provides a straightforward route to ketones.

Causality Behind Experimental Choices: The Grignard reagent (e.g., methylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbon of the cyano group. The resulting imine intermediate is then hydrolyzed during the aqueous workup to yield the ketone. Anhydrous conditions are essential for the formation and reaction of the Grignard reagent.

Experimental Protocol:

-

A solution of methylmagnesium bromide in diethyl ether or THF is prepared or obtained commercially.

-

A solution of 3-methyl-2-cyanopyridine in anhydrous THF is added dropwise to the Grignard reagent at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by distillation or chromatography yields 2-acetyl-3-methylpyridine.

Method B: From 2-Bromo-3-methylpyridine

This method involves the acylation of a Grignard reagent formed from 2-bromo-3-methylpyridine.

Causality Behind Experimental Choices: The Grignard reagent is first formed from 2-bromo-3-methylpyridine and magnesium metal. This organometallic species then reacts with an acylating agent, such as acetyl chloride or acetic anhydride, to form the ketone.[13]

Experimental Protocol:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

-

A solution of 2-bromo-3-methylpyridine in anhydrous THF is added to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, it is cooled to a low temperature (e.g., -78 °C), and a solution of acetyl chloride in anhydrous THF is added dropwise.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified as described in Method A.

Step 2: Reductive Amination of 2-Acetyl-3-methylpyridine

Reductive amination is a versatile method for converting ketones into amines.[14]

Causality Behind Experimental Choices: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source (in this case, ammonia), which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, including catalytic hydrogenation or hydride reagents.

Experimental Protocol (Catalytic Hydrogenation):

-

A solution of 2-acetyl-3-methylpyridine in methanol is placed in a pressure vessel.

-

The solution is saturated with ammonia gas.

-

A catalyst, such as Raney Nickel or Palladium on carbon, is added.

-

The vessel is pressurized with hydrogen and shaken or stirred at a suitable temperature until hydrogen uptake ceases.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting this compound is purified by distillation or chromatography.

Alternative Reductive Amination Methods:

-

Leuckart-Wallach Reaction: This classical method uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.[15][16] The reaction is typically carried out at high temperatures.

-

Eschweiler-Clarke Reaction: While primarily used for the methylation of amines, this reaction can be adapted for the reductive amination of ketones using formaldehyde and formic acid.[17][18][19]

-

Direct Asymmetric Reductive Amination: For the synthesis of enantiomerically enriched amines, chiral catalysts can be employed in the reductive amination process.[20]

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1 (Nitrile Intermediate) | Pathway 2 (Ketone Intermediate) |

| Starting Material | 2,3-Dimethylpyridine | 3-Methyl-2-cyanopyridine or 2-Bromo-3-methylpyridine |

| Key Intermediates | 2-Cyano-3-methylpyridine | 2-Acetyl-3-methylpyridine |

| Key Reactions | Ammoxidation, Nitrile Reduction | Grignard Reaction, Reductive Amination |

| Advantages | Potentially shorter route, direct conversion of a methyl group. | Milder conditions for the final step, multiple routes to the key intermediate. |

| Disadvantages | Ammoxidation requires specialized equipment and high temperatures. | Grignard reactions require strictly anhydrous conditions. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and challenges. The choice of a particular route will depend on the available resources, the desired scale of the synthesis, and the specific expertise of the research team. The nitrile intermediate pathway offers a direct approach but requires specialized equipment for the ammoxidation step. The ketone intermediate pathway provides more flexibility in terms of starting materials and employs more standard laboratory transformations. Both routes culminate in the formation of a valuable building block for the synthesis of novel and potentially bioactive molecules.

References

- Method for producing 2-cyano-3-methylpyridine. JPH0971567A.

- Synthesis of C. 2-CYANO-3,5-DIMETHYLPYRIDINE - PrepChem.com. (n.d.).

- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines | Organic Letters - ACS Public

- Pharmacological evaluation of some new 2-substituted pyridine deriv

- Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed. (n.d.).

- Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv

- Eschweiler–Clarke reaction - Wikipedia. (n.d.).

- Eschweiler–Clarke reaction - Grokipedia. (n.d.).

- facile synthesis, characterization and dft calculations of 2-acetyl pyridine deriv

- Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. (n.d.).

- The Role of Pyridine Deriv

- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (n.d.).

- Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.).

- Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino)

- Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.).

- facile synthesis, characterization and dft calculations of 2-acetyl pyridine deriv

- Leuckart reaction - Wikipedia. (n.d.).

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public

- Ammoxid

- Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.).

- Preparation of Cyanopyridines by Direct Cyan

- 2-Acetylpyridine - Wikipedia. (n.d.).

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.).

- Hydrogen

- Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based C

- Lithium aluminium hydride - Wikipedia. (n.d.).

- Catalytic Leuckart-Wallach-Type Reductive Amin

- 2-Cyano-3-methylpyridine - Chem-Impex. (n.d.).

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.).

- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).

- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (2016).

- [PDF] STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (n.d.).

- Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. (n.d.).

- Lithium Aluminum Hydride LiAlH4 Carbonyl Reduction Reaction and Mechanism - Leah4Sci. (2016).

- Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines. (n.d.).

- 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020).

- Preparation method of 2-methyl-3-bromopyridine. CN104945313A.

- Preparation method of 2-methyl-3-bromopyridine - Eureka | P

- Scheme 1. Main reactions of the reductive amination of carbonyl compounds with NH3 and H2.

- Raney Nickel Reduction - YouTube. (2021).

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017).

- General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amin

- Ammoxidation c

- Chapter XXIV: The Ammoxidation of Organic Substances - ScienceDirect - DOI. (n.d.).

- Additive-Free Transfer Hydrogenative Direct Asymmetric Reductive Amination Using a Chiral Pyridine-Derived Half-Sandwich Catalyst - Xi'an Jiaotong University. (n.d.).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023).

- Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011).

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022).

- Raney Nickel Reduction Mechanism - YouTube. (2021).

- Asymmetric Hydrogenation of 2-Methylpyridine to 2-Methylpiperidine.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Ammoxidation - Wikipedia [en.wikipedia.org]

- 7. JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of 2-(3-Methylpyridin-2-YL)ethanamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the biological activity of the novel compound 2-(3-Methylpyridin-2-YL)ethanamine. While direct pharmacological data on this specific molecule is nascent, its structural architecture, featuring a pyridylethylamine scaffold, strongly suggests potential interactions with key physiological targets. Drawing upon established structure-activity relationships (SAR) for related ligands, this document outlines a scientifically rigorous, multi-tiered experimental approach to elucidate its pharmacological profile. The primary hypothesized targets are the histamine H1 receptor (H1R) and nicotinic acetylcholine receptors (nAChRs), both of which are recognized binding partners for compounds with similar structural motifs. This guide details both in vitro and in vivo methodologies, from initial binding affinity and functional assays to more complex tissue and behavioral models, to provide a thorough assessment of the compound's potency, efficacy, and selectivity. The protocols and workflows described herein are designed to be self-validating and are grounded in authoritative, referenced standards, offering a clear and actionable path for researchers in pharmacology and drug discovery.

Introduction and Rationale

This compound is a pyridine derivative with the chemical formula C₈H₁₂N₂. Its core structure is closely related to 2-pyridylethylamine, a well-documented selective histamine H1 receptor agonist.[1][2][3][4] The ethylamine side chain is a critical pharmacophore for many biogenic amines, and its attachment to a pyridine ring is a common feature in a variety of centrally and peripherally active compounds.

The rationale for the experimental plan detailed in this guide is twofold:

-

Histaminergic Activity Hypothesis: The structural similarity to 2-pyridylethylamine makes the histamine H1 receptor a prime target for investigation.[1][4] The methyl substitution on the pyridine ring may modulate the compound's affinity and efficacy at this receptor, a common observation in medicinal chemistry.[5][6][7] A thorough characterization of its activity as a potential H1R agonist or antagonist is therefore a logical first step.

-

Nicotinergic Activity Hypothesis: Pyridine-based structures are the cornerstone of nicotinic acetylcholine receptor (nAChR) ligands, including nicotine itself.[8] The ethylamine moiety can also be found in various nAChR modulators. Given that this compound is used as a synthetic intermediate for nAChR modulators, it is plausible that the parent compound possesses intrinsic activity at one or more nAChR subtypes.[9][10]

This guide will therefore present a dual-pronged approach to systematically investigate these hypothesized biological activities.

Characterization of Histamine H1 Receptor (H1R) Activity

The H1R is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like histamine, couples to Gq/11, initiating a signaling cascade that results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations ([Ca²⁺]i) and the activation of Protein Kinase C (PKC), respectively, mediating pro-inflammatory and allergic responses.[11][12]

In Vitro Assessment of H1R Interaction

Causality: This assay quantifies the direct interaction between the test compound and the H1R. By measuring the displacement of a known high-affinity radiolabeled H1R antagonist (e.g., [³H]-mepyramine), we can determine the binding affinity (Ki) of this compound. A low Ki value indicates a high binding affinity.

Protocol: [³H]-Mepyramine Competitive Binding Assay

-

Preparation: Utilize cell membranes from a stable cell line expressing the human H1R (e.g., CHO-H1 or HEK-H1 cells).

-

Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-mepyramine (e.g., 1-2 nM), and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Equilibration: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Non-linear regression analysis is used to calculate the IC₅₀ (concentration inhibiting 50% of specific binding), which is then converted to a Ki value using the Cheng-Prusoff equation.

Causality: This functional assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the H1R. Activation of the H1R leads to a measurable increase in intracellular calcium.[13] An agonist will induce this response, while an antagonist will block the response induced by a known agonist (like histamine).

Protocol: FLIPR-Based Calcium Mobilization Assay

-

Cell Culture: Plate CHO-H1 or HEK-H1 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Compound Addition:

-

Agonist Mode: Directly add varying concentrations of this compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before adding a fixed concentration of histamine (at its EC₈₀).

-

-

Signal Detection: Measure the fluorescence intensity before and after compound addition using a Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument.

-

Data Analysis:

-

Agonist Mode: Calculate the EC₅₀ (concentration for 50% of maximal response) and the maximum response relative to histamine.

-

Antagonist Mode: Calculate the IC₅₀ (concentration inhibiting 50% of the histamine response).

-

H1R Signaling Pathway

Caption: H1R Gq/11 signaling pathway upon agonist binding.

Ex Vivo Assessment of H1R Activity

Causality: To assess the compound's effect in a more physiologically relevant system, an isolated tissue preparation that expresses H1 receptors, such as the guinea pig ileum, is used.[14] H1R activation in this tissue causes smooth muscle contraction, which can be measured isometrically.

Protocol: Guinea Pig Ileum Contraction Assay

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washes.

-

Compound Addition:

-

Agonist Mode: Add cumulative concentrations of this compound to the organ bath and record the contractile response.

-

Antagonist Mode: Pre-incubate the tissue with the test compound for 20-30 minutes before generating a cumulative concentration-response curve for histamine.

-

-

Measurement: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis:

-

Agonist Mode: Plot the contractile response against the log concentration to determine the EC₅₀ and maximal effect.

-

Antagonist Mode: Analyze the rightward shift in the histamine concentration-response curve to calculate the pA₂ value (Schild analysis), which quantifies antagonist potency.

-

| Experiment | Parameter Measured | Interpretation of High Value | Interpretation of Low Value |

| Radioligand Binding | Ki (nM) | Low binding affinity | High binding affinity |

| Calcium Mobilization (Agonist) | EC₅₀ (nM) | Low potency | High potency |

| Calcium Mobilization (Antagonist) | IC₅₀ (nM) | Low potency | High potency |

| Guinea Pig Ileum (Antagonist) | pA₂ | High antagonist potency | Low antagonist potency |

Investigation of Nicotinic Acetylcholine Receptor (nAChR) Activity

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission.[9] They are pentameric structures composed of various α and β subunits. The most abundant subtypes in the brain are α4β2* and α7.[10] Activation of nAChRs leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization.[8][15]

In Vitro Assessment of nAChR Interaction

Causality: This assay determines the compound's affinity for different nAChR subtypes, which is crucial for understanding its potential central nervous system effects. Different radioligands are used for specific subtypes (e.g., [³H]-epibatidine or [³H]-cytisine for α4β2*; [¹²⁵I]-α-bungarotoxin for α7).

Protocol: nAChR Subtype Binding Assay

-

Preparation: Use brain region homogenates rich in specific subtypes (e.g., rat thalamus for α4β2*, hippocampus for α7) or membranes from cell lines expressing recombinant nAChR subtypes.

-

Incubation: Similar to the H1R binding assay, incubate membranes with a subtype-selective radioligand and a range of concentrations of this compound.

-

Termination and Quantification: Use filtration and scintillation counting to measure bound radioactivity.

-

Data Analysis: Calculate Ki values for each subtype to establish a selectivity profile.

Causality: This assay measures the functional consequence of compound binding—the opening of the nAChR ion channel. This can be assessed by measuring the influx of cations, such as Ca²⁺, using fluorescent indicators in cells expressing the target nAChR subtype.

Protocol: Cell-Based Calcium Influx Assay for nAChRs

-

Cell Culture: Use a cell line (e.g., SH-SY5Y, which endogenously expresses nAChRs, or a stably transfected HEK-293 line) plated in 96-well plates.

-

Dye Loading: Load cells with a calcium-sensitive dye as described in section 2.1.2.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of this compound.

-

Antagonist Mode: Pre-incubate with the test compound before adding a known nAChR agonist (e.g., nicotine or acetylcholine in the presence of an acetylcholinesterase inhibitor).

-

-

Signal Detection: Measure the rapid change in fluorescence corresponding to ion influx using an appropriate instrument (e.g., FLIPR).

-

Data Analysis: Determine EC₅₀ (agonist) or IC₅₀ (antagonist) values for each nAChR subtype tested.

nAChR Signaling and Modulation

Caption: Ligand-gated ion flux through nAChR channels.

In Vivo Assessment of nAChR-Mediated Behavior

Causality: To determine if the in vitro nAChR activity translates to a physiological effect in a whole organism, behavioral assays sensitive to cholinergic modulation are employed. Locomotor activity is a fundamental behavior modulated by nAChR activity in brain circuits like the mesolimbic dopamine system.[8]

Protocol: Rodent Locomotor Activity Assay

-

Animals: Use adult male rats or mice, habituated to the testing environment.

-

Apparatus: Employ open-field arenas equipped with automated photobeam tracking systems to record horizontal and vertical movement.

-

Procedure:

-

Administer this compound via an appropriate route (e.g., intraperitoneal, subcutaneous) at various doses. Include a vehicle control group.

-

Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60 minutes).

-

-

Data Analysis: Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Compare the dose groups to the vehicle control using ANOVA to determine if the compound has a statistically significant effect on locomotor activity.

| Experiment | Parameter Measured | Interpretation (Agonist) | Interpretation (Antagonist) |

| nAChR Binding | Ki (nM) | High affinity suggests potential for activity | High affinity suggests potential for activity |

| Ion Flux (Agonist) | EC₅₀ (nM) | High potency as an agonist | N/A |

| Ion Flux (Antagonist) | IC₅₀ (nM) | N/A | High potency as an antagonist |

| Locomotor Activity | Change vs. Vehicle | May increase or decrease activity, depending on subtype and dose | May block nicotine-induced hyperactivity |

Data Interpretation and Path Forward

The collective results from these assays will form a comprehensive pharmacological profile for this compound. For instance, high affinity (low Ki) at H1R combined with potent agonist activity (low EC₅₀) in functional assays would classify the compound as a selective H1R agonist. Conversely, a lack of agonist activity but a low IC₅₀ against histamine would indicate an H1R antagonist.

Similarly, the nAChR assays will reveal its affinity, potency, and selectivity for different subtypes. The in vivo data will be critical for confirming that the in vitro activity translates to a functional outcome in a complex biological system and for providing an initial assessment of its therapeutic potential or side-effect profile.

Should the compound demonstrate significant and selective activity at either target, further studies would be warranted. These could include more advanced in vivo models relevant to the target (e.g., allergy models for H1R, cognitive models for nAChRs), pharmacokinetic profiling, and initial safety toxicology. This structured, hypothesis-driven approach ensures a thorough and efficient elucidation of the biological activity of this compound, paving the way for its potential development as a pharmacological tool or therapeutic lead.

References

-

Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940. [Link]

-

Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Mini-Reviews in Medicinal Chemistry, 4(9), 935-940. [Link]

-

Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor. In Antihistamines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding 2-Pyridylethylamine for Advanced Research and Chemical Synthesis. [Link]

-

PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. [Link]

-

Cambridge Bioscience. (n.d.). 2-Pyridylethylamine (hydrochloride). [Link]

-

Wikipedia. (2023, September 10). 2-Pyridylethylamine. [Link]

-

Ramos-Jiménez, J., et al. (2012). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 55(23), 10451–10466. [Link]

-

Leurs, R., et al. (2005). Evaluation of histamine H-1-, H-2-, and H-3-receptor ligands at the human histamine H-4 receptor: Identification of 4-methylhistamine as the first potent and selective H-4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. [Link]

-

Lim, H. D., et al. (2005). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 48(20), 6350–6363. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Pyridylethylamine in Modern Chemical Synthesis. [Link]

-

Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6529. [Link]

-

Leurs, R., et al. (2002). Histamine Receptors. In The IUPHAR Compendium of Receptor Characterization and Classification. [Link]

-

Mizuguchi, H., et al. (2020). Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. JCI Insight, 5(21), e137907. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [Link]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

-

Weinstein, H., et al. (1985). Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. Molecular Pharmacology, 27(5), 564–570. [Link]

-

Kume, T., et al. (2017). Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture. Brain Research, 1669, 43–49. [Link]

-

Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S127–S135. [Link]

-

Bali, P., & Immadisetty, K. (2021). Changes in Locomotor Activity Observed During Acute Nicotine Withdrawal Can Be Attenuated by Ghrelin and GHRP-6 in Rats. Biomedicines, 9(11), 1599. [Link]

-

Anderson, D. J., et al. (2015). Multiple Nicotinic Acetylcholine Receptor Subtypes in the Mouse Amygdala Regulate Affective Behaviors and Response to Social Stress. Neuropsychopharmacology, 40(13), 3017–3027. [Link]

-

Romanelli, M. N., et al. (2022). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Molecules, 27(5), 1479. [Link]

-

Kume, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Journal of Neuroimmune Pharmacology, 13(2), 163–171. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Pyridylethylamine (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. resources.tocris.com [resources.tocris.com]

- 12. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methylpyridin-2-YL)ethanamine Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential as Nicotinic Acetylcholine Receptor Modulators

Foreword: Unlocking the Therapeutic Potential of Pyridylethylamines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions, coupled with its favorable physicochemical properties, makes it a privileged structure in drug design. Within the vast landscape of pyridine-containing compounds, the 2-(pyridin-2-yl)ethanamine framework has emerged as a particularly fruitful starting point for the development of modulators of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, including cognitive function, inflammation, and pain perception. This technical guide provides a comprehensive overview of a specific subclass of these compounds: 2-(3-methylpyridin-2-yl)ethanamine and its derivatives and analogs. We will delve into their synthesis, explore their structure-activity relationships, and discuss their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutics.

The Core Moiety: this compound

The parent compound, this compound, serves as the foundational building block for the derivatives and analogs discussed in this guide. The strategic placement of a methyl group at the 3-position of the pyridine ring introduces a subtle yet significant modification to the electronic and steric properties of the molecule compared to its unsubstituted counterpart. This seemingly minor alteration can have profound effects on receptor binding affinity, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold: A Strategic Approach

While multiple synthetic routes can be envisioned for the preparation of this compound, two primary strategies stand out for their efficiency and adaptability: the reductive amination of a carbonyl precursor and the reduction of a nitrile intermediate.

Reductive amination is a robust and widely employed method for the synthesis of amines.[1][2][3] This two-step, one-pot process involves the initial formation of an imine from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.

Conceptual Workflow:

Caption: A generalized workflow for the synthesis of the target compound via reductive amination.

Detailed Experimental Protocol:

Materials:

-

3-Methyl-2-pyridinecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane[4]

-

Methanol (MeOH)

-

Glacial acetic acid (optional, as a catalyst for imine formation)[5]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Imine Formation: To a solution of 3-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq). The mixture is stirred at room temperature. A few drops of glacial acetic acid can be added to catalyze the formation of the imine intermediate.[5] The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is deemed complete or has reached equilibrium, the reducing agent, sodium cyanoborohydride (1.2 eq), is added portion-wise to the reaction mixture at 0 °C. Sodium cyanoborohydride is chosen for its selectivity in reducing imines in the presence of aldehydes.[2]

-

Reaction Quench and Work-up: After stirring for several hours at room temperature, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is basified with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude amine is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of ammonium chloride as the ammonia source is convenient and provides a mildly acidic medium that can favor imine formation.

-

Sodium cyanoborohydride is a preferred reducing agent because it is less reactive towards carbonyl groups than imines, thus minimizing the formation of the corresponding alcohol as a byproduct.[2] However, due to the toxicity of cyanide byproducts, alternative reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation are often considered in process chemistry.[4]

-

The basic work-up with sodium bicarbonate is crucial to neutralize any remaining acid and to ensure the final product is in its free base form for efficient extraction into an organic solvent.

An alternative and equally viable approach involves the reduction of a nitrile precursor, 2-(cyanomethyl)-3-methylpyridine. This method is particularly attractive if the nitrile starting material is readily accessible.

Conceptual Workflow:

Caption: A simplified workflow for the synthesis of the target compound via nitrile reduction.

The synthesis of the precursor, 2-cyano-3-methylpyridine, can be achieved through the ammoxidation of 2,3-dimethylpyridine.[6]

Detailed Experimental Protocol:

Materials:

-

2-(Cyanomethyl)-3-methylpyridine

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas (H₂)

-

Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for air-sensitive reactions (if using LiAlH₄) or a hydrogenation apparatus

Procedure (using LiAlH₄):

-

Reaction Setup: A solution of 2-(cyanomethyl)-3-methylpyridine (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

-

Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.

-

Catalytic hydrogenation using Raney Nickel is a greener alternative to LiAlH₄, avoiding the need for a stoichiometric amount of a hazardous reagent and a complex workup. However, it may require specialized high-pressure equipment.

Derivatization and Analog Design: Exploring the Chemical Space

The this compound scaffold provides a versatile platform for the synthesis of a diverse library of derivatives and analogs. Modifications can be strategically introduced at several key positions to modulate the compound's pharmacological profile.

Key Derivatization Points:

Caption: Key positions on the this compound scaffold for chemical modification.

N-Substituted Derivatives

Modification of the primary amine is a common strategy to alter the basicity, lipophilicity, and steric bulk of the molecule, which can significantly impact receptor interactions.

Synthetic Approaches:

-

Reductive Amination: Reacting this compound with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a highly effective method for preparing N-alkylated derivatives.[2]

-

Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[7]

Modification of the Ethyl Bridge

Introducing substituents on the ethyl linker can introduce chirality and conformational constraints, which can lead to enhanced selectivity for specific nAChR subtypes.

Analogs with Modified Pyridine Rings

Systematic modification of the pyridine ring, such as altering the position of the methyl group or introducing other substituents (e.g., halogens, alkoxy groups), can provide valuable insights into the structure-activity relationship.

Biological Activity and Structure-Activity Relationships (SAR) at Nicotinic Acetylcholine Receptors

The primary therapeutic interest in 2-(pyridin-2-yl)ethanamine derivatives lies in their ability to modulate the activity of nAChRs. These receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[8]

The Nicotinic Pharmacophore

A well-established pharmacophore model for nAChR agonists includes two key features: a cationic nitrogen and a hydrogen bond acceptor.[9][10] In the case of this compound, the primary amine can be protonated at physiological pH to provide the cationic center, while the pyridine nitrogen can act as the hydrogen bond acceptor.

Structure-Activity Relationships

While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from studies on related analogs. For a series of quinuclidine-triazole derivatives targeting the α3β4 nAChR, three components were found to be crucial for high affinity and selectivity: an (S)-enantiomer of a quinuclidine ring, a triazole ring, and a large hydrophobic group.[11] This suggests that the spatial arrangement of the cationic center and the hydrogen bond acceptor, as well as the overall lipophilicity of the molecule, are critical determinants of activity.

The introduction of a methyl group at the 3-position of the pyridine ring in our core molecule is expected to influence the basicity of the pyridine nitrogen and introduce steric hindrance, which could lead to altered selectivity for different nAChR subtypes compared to the unsubstituted parent compound.

Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound derivatives as nAChR modulators, a series of in vitro and in vivo assays are required.

In Vitro Radioligand Binding Assays

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of the binding affinity (Ki) of a test compound for a specific receptor subtype.[12][13][14]

Conceptual Workflow:

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol (Competitive Binding Assay):

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

A suitable radioligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine).[13]

-

Test compounds (this compound derivatives) at a range of concentrations.

-

A known nAChR ligand (e.g., nicotine) to determine non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).[15]

-

Vacuum filtration manifold and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or the reference compound for non-specific binding.[16]

-

Incubation: Incubate the plates at a defined temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[15]

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

Quantitative Data Summary:

| Parameter | Description |

| Kd | Dissociation constant; a measure of the radioligand's affinity for the receptor. |

| Bmax | Maximum number of binding sites. |

| IC₅₀ | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |

| Ki | Inhibition constant; a measure of the competing ligand's affinity for the receptor, calculated from the IC₅₀. |

Functional Assays

Functional assays, such as two-electrode voltage clamp electrophysiology using Xenopus oocytes expressing the nAChR of interest, or calcium imaging assays using fluorescent dyes, are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel nAChR modulators. The synthetic strategies outlined in this guide provide a clear path for the synthesis of the core molecule and its derivatives. The exploration of this chemical space, guided by the principles of structure-activity relationships and enabled by robust biological evaluation protocols, holds the potential to deliver new therapeutic agents for a range of neurological and inflammatory disorders. Further research should focus on the systematic derivatization of the core scaffold and the detailed pharmacological characterization of the resulting compounds to unlock their full therapeutic potential.

References

- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors.

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.

- Benchchem. (n.d.). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.